

Ogerin vs. a Potent Analogue: A Comparative Analysis in Fear Conditioning Models

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Compound of Interest

Compound Name: Ogerin analogue 1

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For researchers in neuroscience and drug development, understanding the nuances of molecular tools is paramount for advancing our comprehension of neural circuits and developing novel therapeutics. Ogerin, a known positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), has been identified as an inhibitor of the fear conditioning reflex in mice.^{[1][2]} This guide provides a comparative analysis of Ogerin and its more potent analogue, MS48107, in the context of fear conditioning models, offering insights into their mechanisms, and potential applications. Although direct comparative studies of these two compounds in fear conditioning are not yet available, this guide synthesizes existing data to facilitate informed decisions in experimental design.

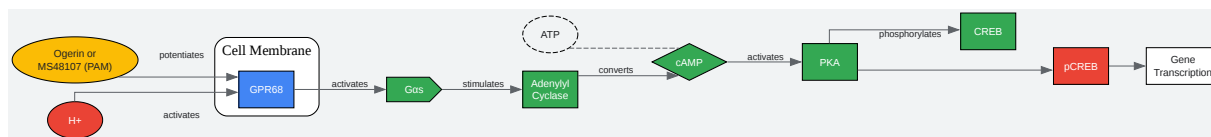
Molecular Profile and Potency

Ogerin was one of the first small-molecule PAMs identified for GPR68, a receptor predominantly expressed in the brain and implicated in learning and memory.^[3] Subsequent structure-activity relationship (SAR) studies led to the development of MS48107, an analogue with significantly enhanced potency.^{[2][3]}

Feature	Ogerin	Ogerin Analogue (MS48107)	Reference
Target	GPR68 (Ovarian Cancer G protein-coupled Receptor 1, OGR1)	GPR68 (Ovarian Cancer G protein-coupled Receptor 1, OGR1)	[1] [4]
Mechanism of Action	Positive Allosteric Modulator (PAM)	Positive Allosteric Modulator (PAM)	[1] [4]
Potency (pEC50)	6.83	33-fold increased allosteric activity compared to Ogerin	[1] [3]
Selectivity	Selective for GPR68	Highly selective over closely related proton-sensing GPCRs and 48 other common drug targets	[3]
Blood-Brain Barrier Penetration	Demonstrates in vivo activity in the brain	Bioavailable and brain-penetrant in mice	[2] [5]

Signaling Pathway and Mechanism of Action

Both Ogerin and MS48107 act as positive allosteric modulators of GPR68. GPR68 is a proton-sensing receptor, and its activation is potentiated by these compounds. The primary signaling pathway engaged by GPR68 activation in the context of these PAMs is the G α s pathway. This leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and memory formation.



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GPR68 signaling pathway activated by Ogerin and its analogue.

Performance in Fear Conditioning Models

Ogerin has been shown to suppress the recall of contextual fear memory in wild-type mice, an effect that is absent in GPR68 knockout mice, confirming its on-target activity.[2][6] This suggests that potentiation of GPR68 signaling can modulate fear-related learning and memory.

While direct experimental data for MS48107 in fear conditioning models is not yet published, its significantly higher potency and confirmed brain penetrance suggest it would likely exhibit a more pronounced effect on fear memory recall at lower doses compared to Ogerin. The 33-fold increase in allosteric activity could translate to greater efficacy in modulating the neural circuits involved in fear conditioning.

Experimental Protocols

The following is a representative experimental protocol for a contextual fear conditioning study in mice, based on common practices in the field.

Animals

Male C57BL/6J mice, 8-10 weeks old, are individually housed with ad libitum access to food and water, under a 12-hour light/dark cycle.

Apparatus

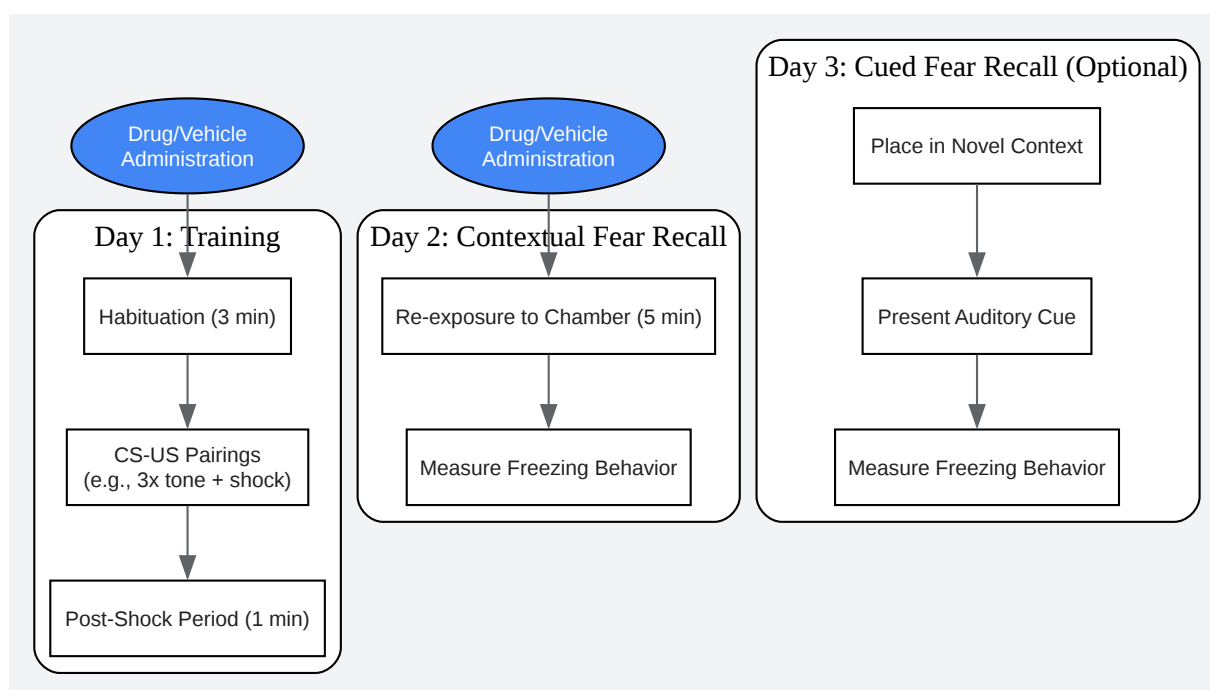
A fear conditioning chamber equipped with a stainless-steel grid floor connected to a shock generator, a sound-attenuating cubicle, and a video camera for recording behavior. The

chamber is cleaned with 70% ethanol before and after each session.

Drug Administration

Ogerin or MS48107 is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Mice are administered the compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the training or recall session.

Fear Conditioning Workflow



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